![molecular formula C14H13N3O4 B11958227 N-(2,4-dinitrophenyl)-2,4-dimethylaniline](/img/structure/B11958227.png)
N-(2,4-dinitrophenyl)-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)-2,4-dimethylaniline is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of two nitro groups attached to a phenyl ring and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-2,4-dimethylaniline typically involves the reaction of 2,4-dinitrochlorobenzene with 2,4-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-2,4-dimethylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or methanol.
Oxidation: Potassium permanganate, nitric acid in aqueous or organic solvents.
Major Products Formed
Reduction: Formation of N-(2,4-diaminophenyl)-2,4-dimethylaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or further oxidized nitro derivatives.
Scientific Research Applications
N-(2,4-dinitrophenyl)-2,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a starting material for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Studied for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-2,4-dimethylaniline involves its interaction with molecular targets through its nitro and dimethylaniline groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The dimethylaniline moiety can participate in various binding interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used as a metabolic uncoupler and in biochemical studies.
N-(2,4-dinitrophenyl)hydrazine derivatives: Employed in the synthesis of Schiff bases and other organic compounds
Uniqueness
N-(2,4-dinitrophenyl)-2,4-dimethylaniline is unique due to the presence of both nitro and dimethylaniline groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields make it a valuable compound for research and industrial purposes.
Biological Activity
N-(2,4-dinitrophenyl)-2,4-dimethylaniline, a compound with the chemical formula C14H13N3O4, is of significant interest in the fields of medicinal chemistry and toxicology. This compound features a dinitrophenyl group, which is known for its biological activity, particularly in the context of drug development and environmental toxicity. This article explores the biological activity of this compound through a review of recent studies, case analyses, and relevant data tables.
Structure and Composition
The structure of this compound can be described as follows:
- Molecular Formula : C14H13N3O4
- Molecular Weight : 287.27 g/mol
- Functional Groups :
- Dinitrophenyl group (–NO2 attached to a phenyl ring)
- Dimethylaniline moiety (–N(CH3)2)
Physical Properties
- Appearance : Typically a yellow crystalline solid.
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dinitrophenyl group is known to form adducts with proteins and nucleic acids, leading to potential mutagenic effects. Key mechanisms include:
- Protein Binding : The compound can covalently modify amino acid residues in proteins, altering their function.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, impacting cellular integrity.
Toxicological Profile
Research indicates that this compound exhibits significant toxicological effects. The following table summarizes its acute and chronic toxicity profiles:
Case Study 1: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of this compound on human cell lines. Results indicated that the compound inhibited cell proliferation at concentrations above 50 µM, with significant apoptosis observed via flow cytometry analysis.
Case Study 2: Environmental Impact
Research examining the environmental toxicity of this compound revealed that it poses risks to aquatic life. Experiments showed that exposure to low concentrations resulted in behavioral changes and increased mortality rates in fish models.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C14H13N3O4/c1-9-3-5-12(10(2)7-9)15-13-6-4-11(16(18)19)8-14(13)17(20)21/h3-8,15H,1-2H3 |
InChI Key |
NMIGHKOKFLYOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.